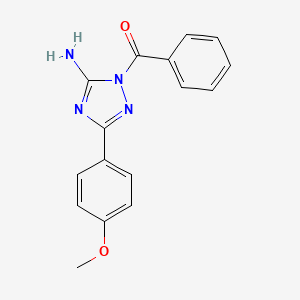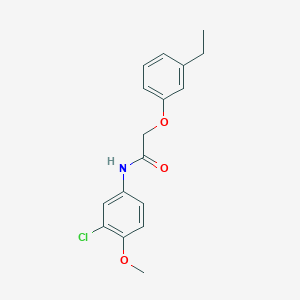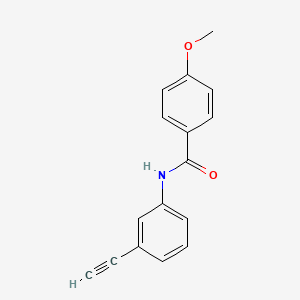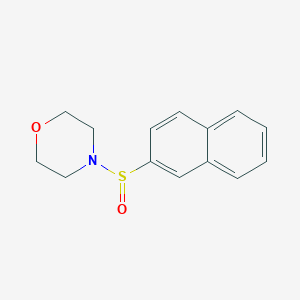
1-benzoyl-3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-benzoyl-3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine, commonly known as BMTA, is a chemical compound that belongs to the triazole family. BMTA has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and agriculture.
科学研究应用
BMTA has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant antifungal, antibacterial, and anticancer activities. BMTA has also been found to inhibit the growth of several cancer cell lines, including human breast cancer, lung cancer, and colon cancer. Furthermore, BMTA has been investigated for its potential as an anti-inflammatory agent and a neuroprotective agent.
作用机制
The mechanism of action of BMTA is not well understood. However, studies suggest that BMTA may exert its biological activity through the inhibition of enzymes involved in various cellular processes. For example, BMTA has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. BMTA has also been shown to inhibit the activity of phosphodiesterase-4, an enzyme involved in the regulation of inflammation.
Biochemical and Physiological Effects
BMTA has been reported to exhibit several biochemical and physiological effects. Studies suggest that BMTA may induce apoptosis, a process of programmed cell death, in cancer cells. BMTA has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in activated macrophages. Additionally, BMTA has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, in the brain, suggesting its potential as a neuroprotective agent.
实验室实验的优点和局限性
BMTA has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. BMTA is also stable under normal laboratory conditions, allowing for long-term storage. However, BMTA has some limitations for lab experiments. It has low solubility in water, which may limit its use in aqueous-based assays. Furthermore, the lack of understanding of its mechanism of action may hinder the interpretation of experimental results.
未来方向
There are several future directions for the research of BMTA. One potential direction is the investigation of its potential as an anticancer agent. Further studies are needed to elucidate the mechanism of action of BMTA and to identify its molecular targets. Additionally, the development of BMTA derivatives with improved solubility and potency may enhance its efficacy as a therapeutic agent. Furthermore, the potential applications of BMTA in material science and agriculture warrant further investigation.
合成方法
BMTA can be synthesized using various methods, including the reaction of 4-methoxyphenyl hydrazine with benzoyl isothiocyanate, followed by cyclization with triethyl orthoformate. Another method involves the reaction of 4-methoxyphenyl hydrazine with benzoyl chloride, followed by cyclization with sodium azide. Both methods result in the formation of BMTA as an off-white solid.
属性
IUPAC Name |
[5-amino-3-(4-methoxyphenyl)-1,2,4-triazol-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-22-13-9-7-11(8-10-13)14-18-16(17)20(19-14)15(21)12-5-3-2-4-6-12/h2-10H,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORHHXHFYWHARS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=N2)N)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4,5-dimethyl-2-[(2-methyl-3-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B5690792.png)
![4-(1-butyl-1H-imidazol-2-yl)-1-[2-(difluoromethoxy)benzoyl]piperidine](/img/structure/B5690800.png)
![1-[3-(phenylethynyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B5690807.png)
![N-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-methoxy-2-(2-thienyl)ethanamine](/img/structure/B5690815.png)
![9-(5-isoxazolylcarbonyl)-2-(tetrahydro-2-furanylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5690819.png)

![(4aR*,7aS*)-1-ethyl-4-[(4-methyl-2-pyridin-3-ylpyrimidin-5-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5690838.png)
![N-[2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide](/img/structure/B5690849.png)
![isopropyl 4-{[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]amino}piperidine-1-carboxylate](/img/structure/B5690857.png)

![N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzamide](/img/structure/B5690881.png)
![[3-(2-methoxyethyl)-1-(1H-pyrrol-3-ylcarbonyl)-3-piperidinyl]methanol](/img/structure/B5690885.png)

